molecular formula C9H12BrNO2 B15236971 (R)-2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL

(R)-2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL

Katalognummer: B15236971
Molekulargewicht: 246.10 g/mol
InChI-Schlüssel: VJXGLVUDMMEEGI-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL is an organic compound that features a chiral center, making it optically active. This compound is characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to a phenyl ring, along with a hydroxyl group on the ethan-1-ol backbone. The combination of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with the selection of a suitable starting material, such as 4-bromo-3-methoxybenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with an appropriate amine, such as ®-2-aminoethanol, in the presence of a reducing agent like sodium cyanoborohydride. This step forms the intermediate ®-2-amino-2-(4-bromo-3-methoxyphenyl)ethanol.

    Purification: The intermediate is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the reductive amination reaction under controlled conditions.

    Automated Purification Systems: Employing automated purification systems to ensure consistent quality and yield of the final product.

    Quality Control: Implementing rigorous quality control measures to monitor the purity and enantiomeric excess of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to remove the bromine atom, forming a dehalogenated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or primary amines in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of 2-(4-bromo-3-methoxyphenyl)acetaldehyde or 2-(4-bromo-3-methoxyphenyl)acetone.

    Reduction: Formation of 2-amino-2-(3-methoxyphenyl)ethan-1-OL.

    Substitution: Formation of derivatives like 2-amino-2-(4-thio-3-methoxyphenyl)ethan-1-OL or 2-amino-2-(4-amino-3-methoxyphenyl)ethan-1-OL.

Wissenschaftliche Forschungsanwendungen

®-2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of ®-2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the bromine and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-2-Amino-2-(4-chloro-3-methoxyphenyl)ethan-1-OL: Similar structure with a chlorine atom instead of bromine.

    ®-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-OL: Similar structure with a fluorine atom instead of bromine.

    ®-2-Amino-2-(4-nitro-3-methoxyphenyl)ethan-1-OL: Similar structure with a nitro group instead of bromine.

Uniqueness

The presence of the bromine atom in ®-2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL imparts unique reactivity and biological activity compared to its analogs. Bromine’s larger atomic size and higher electronegativity can influence the compound’s interaction with molecular targets, making it distinct in its chemical and biological properties.

Eigenschaften

Molekularformel

C9H12BrNO2

Molekulargewicht

246.10 g/mol

IUPAC-Name

(2R)-2-amino-2-(4-bromo-3-methoxyphenyl)ethanol

InChI

InChI=1S/C9H12BrNO2/c1-13-9-4-6(8(11)5-12)2-3-7(9)10/h2-4,8,12H,5,11H2,1H3/t8-/m0/s1

InChI-Schlüssel

VJXGLVUDMMEEGI-QMMMGPOBSA-N

Isomerische SMILES

COC1=C(C=CC(=C1)[C@H](CO)N)Br

Kanonische SMILES

COC1=C(C=CC(=C1)C(CO)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.